4-Éthyloxychalcone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

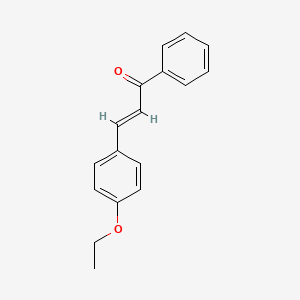

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an aromatic ketone and an enone structure

Applications De Recherche Scientifique

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest due to their pharmacological properties.

Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Due to its biological activities, this compound is being explored for the development of new therapeutic agents

Mécanisme D'action

Target of Action

4-Ethyloxychalcone, also known as NSC660296, is a bioactive flavonoid that has been implicated in a variety of biological activities Chalcones, the class of compounds to which 4-ethyloxychalcone belongs, have been shown to modulate a number of cancer cell lines, inhibit various pathological microorganisms and parasites, and control numerous signaling molecules and cascades related to disease modification .

Mode of Action

It has been found to exhibit significant glucose-lowering effects . This suggests that 4-Ethyloxychalcone may interact with targets involved in glucose metabolism, leading to decreased blood glucose levels .

Biochemical Pathways

Given its glucose-lowering effects, it is plausible that 4-ethyloxychalcone may influence pathways related to glucose metabolism

Pharmacokinetics

One study has reported that 4-ethyloxychalcone exhibits a significant glucose-lowering effect when administered orally . This suggests that the compound may have good oral bioavailability .

Result of Action

The administration of 4-Ethyloxychalcone has been shown to result in a significant decrease in fasting blood glucose levels . Furthermore, it has been observed to significantly lower the level of glycated hemoglobin (HbA1C) after 42 days of treatment . These results suggest that 4-Ethyloxychalcone may have potential as a hypoglycemic agent .

Analyse Biochimique

Biochemical Properties

4-Ethyloxychalcone interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction suggests that 4-Ethyloxychalcone may play a role in regulating blood glucose levels .

Cellular Effects

4-Ethyloxychalcone has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to lower fasting blood glucose levels in alloxan-induced diabetic rats, indicating its potential influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethyloxychalcone involves its interactions with biomolecules at the molecular level . For instance, it has been found to inhibit α-glucosidase, suggesting a potential mechanism of action in the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Ethyloxychalcone has been observed to produce a significant decrease in fasting blood glucose levels over a period of 42 days of treatment . This suggests that the effects of 4-Ethyloxychalcone may change over time, potentially due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of 4-Ethyloxychalcone have been found to vary with different dosages . For example, it has been observed to produce a significant glucose-lowering effect in an oral glucose tolerance test, comparable with the standard glibenclamide .

Metabolic Pathways

4-Ethyloxychalcone is involved in metabolic pathways related to glucose metabolism, as suggested by its inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels .

Méthodes De Préparation

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization using solvents like dichloromethane and hexane .

Analyse Des Réactions Chimiques

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Cyclization: It can participate in cyclization reactions to form heterocyclic compounds like pyrazolines and isoxazoles.

Comparaison Avec Des Composés Similaires

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

(2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has similar structural features but includes a fluorine atom, which can enhance its biological activity and stability.

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: This derivative has additional methoxy groups, which can influence its solubility and reactivity.

(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: The presence of a chlorine atom can affect the compound’s electronic properties and biological activity.

These comparisons highlight the unique features of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one, such as its specific substituents and their impact on its chemical and biological properties.

Propriétés

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJALCOAMMGTJD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2570401.png)

![4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2570402.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)

![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)

![ethyl 3-[2-(3,4-dimethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2570411.png)

![N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2570413.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)

![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)